N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride
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Overview
Description
N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a cyclobutylamine derivative, which is then subjected to cyclization with a tetrahydropyran derivative. The reaction conditions typically involve the use of catalysts such as molecular iodine or titanocene complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar ring structure but lacking the cyclobutyl and amine groups.
Tetrahydropyran: Another related compound, differing in the absence of the cyclobutyl and diamine functionalities.
Uniqueness
N4-Cyclobutyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is unique due to the presence of both cyclobutyl and diamine groups, which confer distinct chemical and biological properties. These functionalities make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H20Cl2N2O |
---|---|
Molecular Weight |
243.17 g/mol |
IUPAC Name |
4-N-cyclobutyloxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-8-6-12-5-4-9(8)11-7-2-1-3-7;;/h7-9,11H,1-6,10H2;2*1H |
InChI Key |
HDXOJCKRVRCLJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2CCOCC2N.Cl.Cl |
Origin of Product |
United States |
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